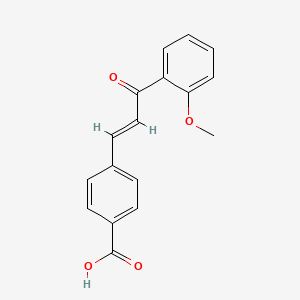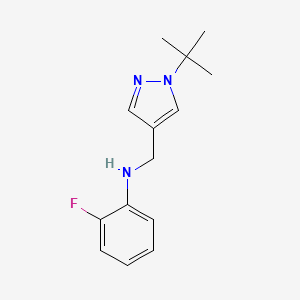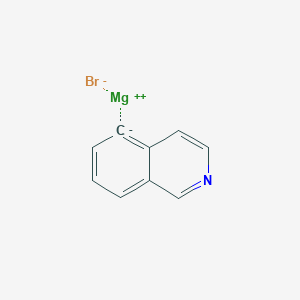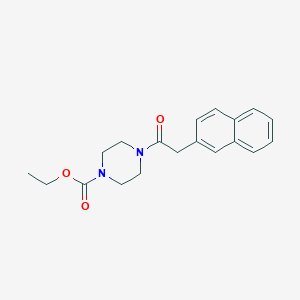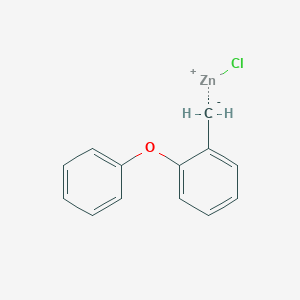![molecular formula C32H35P B14897027 ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is an organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphane group attached to a biphenyl system with tert-butyl groups providing steric hindrance. It is commonly used as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane typically involves the reaction of a biphenyl derivative with a phosphane reagent under controlled conditions. One common method involves the use of tert-butylphosphine and a biphenyl halide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product.
化学反応の分析
Types of Reactions
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The biphenyl system can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, often involving catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.
作用機序
The mechanism by which ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane exerts its effects involves the coordination of the phosphane group to transition metals. This coordination stabilizes the metal center and facilitates various catalytic processes. The molecular targets include metal ions such as palladium, nickel, and platinum, which are involved in catalytic cycles for organic transformations. The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are key steps in many catalytic reactions.
類似化合物との比較
Similar Compounds
Ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane: Similar in structure but with different substituents on the biphenyl system.
2,6-Di-tert-butylphenol: An antioxidant and UV stabilizer with a different functional group but similar steric properties.
Uniqueness
Ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is unique due to its specific combination of steric hindrance and electronic properties, which make it an effective ligand for stabilizing metal complexes in catalytic reactions. Its ability to enhance reaction rates and selectivity sets it apart from other similar compounds.
特性
分子式 |
C32H35P |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C32H35P/c1-31(2,3)33(32(4,5)6)29-23-14-13-20-28(29)30-26(24-16-9-7-10-17-24)21-15-22-27(30)25-18-11-8-12-19-25/h7-23H,1-6H3 |
InChIキー |
BLGHLCMJYYHTBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
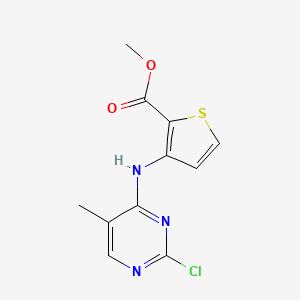
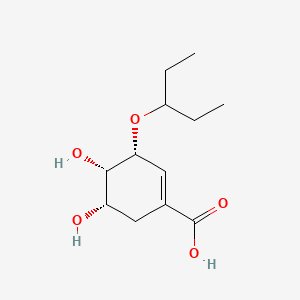
![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
